molecular formula C9H8ClNO2S B2814575 1-methyl-1H-indole-3-sulfonyl chloride CAS No. 1158209-10-9

1-methyl-1H-indole-3-sulfonyl chloride

Cat. No. B2814575
CAS RN: 1158209-10-9
M. Wt: 229.68
InChI Key: AKMBTZLSBMNKPJ-UHFFFAOYSA-N
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Description

1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound with the CAS Number: 1158209-10-9 . It has a molecular weight of 229.69 and its IUPAC name is 1-methyl-1H-indole-3-sulfonyl chloride .

Scientific Research Applications

Anti-HIV-1 Agents

Indole derivatives have garnered attention due to their diverse biological potential. While specific studies on 1-methyl-1H-indole-3-sulfonyl chloride are limited, related indole compounds have shown promise as anti-HIV-1 agents . Further investigations into its antiviral properties could reveal novel therapeutic strategies.

Electrochemical Applications

The electrochemical behavior of 1-methyl-1H-indole-3-sulfonyl chloride provides insights into its redox properties. Researchers have explored how substituents impact its anodic peak potential, which can be modified by varying electronic properties . Such studies contribute to our understanding of its electroactivity and potential applications in sensors or energy storage devices.

Sulfonamide-Based Indole Analogues

Researchers have synthesized sulfonamide-based indole analogs, including 3-phenyl-5-sulfonamide-1H-indole-2-carbohydrazide, from sulfanilamide via diazotization reactions . These derivatives exhibit interesting properties, and their structural modifications could lead to novel applications in fields like materials science or biochemistry.

Safety And Hazards

1-methyl-1H-indole-3-sulfonyl chloride is considered hazardous . It is corrosive and contact with water liberates toxic gas . Thermal decomposition can lead to the release of irritating gases and vapors . It is advised to keep the product and empty container away from heat and sources of ignition .

Future Directions

Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles . Therefore, the study and development of indole derivatives, including 1-methyl-1H-indole-3-sulfonyl chloride, is a promising area for future research.

properties

IUPAC Name

1-methylindole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMBTZLSBMNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-3-sulfonyl chloride

CAS RN

1158209-10-9
Record name 1-methyl-1H-indole-3-sulfonyl chloride
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